molecular formula C23H27NO4 B101640 Thevinone CAS No. 15358-22-2

Thevinone

Cat. No. B101640
CAS RN: 15358-22-2
M. Wt: 381.5 g/mol
InChI Key: DGSADVAMZWFCMP-LLGZQOTFSA-N
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Description

Thevinone is a derivative of thebaine . It is a diterpenoid, which is a type of organic compound derived from the terpenes. It has been used in laboratory experiments to investigate its various biochemical and physiological effects, as well as its potential applications in medical research.


Synthesis Analysis

Thevinone has been synthesized through various methods. One such method involves the use of perchloric acid to induce the epimerisation of thevinones, resulting in an improved synthesis of 7β-dihydrothevinones . Another method involves the Diels-Alder reaction of thebaines with 1-indenone and methylene cycloalkanones .


Molecular Structure Analysis

Thevinone has a molecular formula of C23H27NO4 . Its average mass is 381.465 Da and its mono-isotopic mass is 381.194000 Da . Thevinone has 6 defined stereocentres .


Chemical Reactions Analysis

Thevinone undergoes various chemical reactions. For instance, when treated with perchloric acid alone at 70°C, a small amount of conversion to epithevinone (7a) was detected together with a second product identified as 6-O-demethylthevinone (16a) .


Physical And Chemical Properties Analysis

Thevinone has a molecular formula of C23H27NO4 . Its average mass is 381.465 Da and its mono-isotopic mass is 381.194000 Da . Thevinone has 6 defined stereocentres .

properties

IUPAC Name

1-[(1R,2S,6R,14R,15R,16S)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-8,15,17,20H,9-12H2,1-4H3/t15-,17-,20-,21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSADVAMZWFCMP-LLGZQOTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934781
Record name 1-[(5alpha,7alpha)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thevinone

CAS RN

15358-22-2
Record name 1-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thevinone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015358222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(5alpha,7alpha)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(5α,7α)-4,5-epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone
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Record name THEVINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
J Marton, C Simon, S Hosztafi, Z Szabó, Á Márki… - Bioorganic & Medicinal …, 1997 - Elsevier
The diastereoselective reaction of thevinone (2a) and nepenthone (2c) and their dihydro derivatives (2b and d) with Grignard reagents afforded new N-substituted (20S)- and (20R)-…
Number of citations: 31 www.sciencedirect.com
J Marton, Z Szabó, S Garadnay, S Miklós, S Makleit - Tetrahedron, 1998 - Elsevier
The reactions of β-thevinone and β-dihydrothevinone with tert-butylmagnesium chloride and n-propylmagnesium bromide were investigated. Further chemical transformations (N-…
Number of citations: 31 www.sciencedirect.com
JRIWZDV DSSOLHG - researchgate.net
… The compounds ( DG) are available from β-thevinone and β-dihydrothevinone, which can be produced only with tedious, low-yielding, and expensive procedures. Namely, thevinone is …
Number of citations: 2 www.researchgate.net
I Derrick, A Coop, SM Al-Mousawi, SM Husbands… - Tetrahedron …, 2000 - Elsevier
… lack of epimerisation of the etheno-ketone, thevinone (1a) and the N-… When thevinone was treated with perchloric acid alone at 70C, a … was converted largely to thevinone, confirming the …
Number of citations: 13 www.sciencedirect.com
IV Sandulenko, ES Kovaleva, AS Peregudov… - …, 2016 - Wiley Online Library
… of fluorinated analogues of thevinone-based opioid receptor … Thevinone is the key starting material for preparations of … , compound 2 was given the trivial name thevinone, the [4+2]-…
A Coop, K Grivas, S Husbands, JW Lewis - Tetrahedron, 1995 - Elsevier
… Recently we reported the synthesis of the 7.8.ring constrained thevinone” onalogues 2.2 These can be considered as straight chain thcvinones containing an alkyl group fixed below …
Number of citations: 29 www.sciencedirect.com
J Marton, S Garadnay, Z Szabó… - Acta Chemica …, 1998 - researchgate.net
… treatment of thevinone with 1 equivalent of DBU (1,8diazabicyclo [540]undec-7-ene) in … % of ß-thevinone was obtained. Starting from ß-thevinone, 65% of thevinone could be prepared …
Number of citations: 6 www.researchgate.net
S Hosztafi, S Makleit, A Marki… - Acta Chemica …, 1998 - actachemscand.org
… treatment of thevinone with 1 equivalent of DBU (1,8diazabicyclo[5,4,0]undec-7-ene) in … % of ß-thevinone was obtained. Starting from ß-thevinone, 65% of thevinone could be prepared …
Number of citations: 0 actachemscand.org
J Marton, S Miklòs, S Hosztafi… - Synthetic …, 1995 - Taylor & Francis
… In the present work the separation of thevinone (2a) and P-thevinone (2b), as well as that of dihydrothevinone (3a) and P-dihydrothevinone (3b) was accomplished. In addition, studies …
Number of citations: 27 www.tandfonline.com
J Marton, Z Szabó, S Garadnay, S Miklós
Number of citations: 0

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